molecular formula C23H27NO4 B557866 N-Fmoc-8-aminooctanoic acid CAS No. 126631-93-4

N-Fmoc-8-aminooctanoic acid

Cat. No. B557866
Key on ui cas rn: 126631-93-4
M. Wt: 381,47 g/mole
InChI Key: QZQXRZXYWVQWAY-UHFFFAOYSA-N
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Patent
US04992463

Procedure details

Fmoc-Asp-2-(4-methoxyphenyl)ethyl amide from B (8 mmoles) was coupled with Sasrin resin (7 g; 0.7 mmole OH/g resin) in N,N-dimethylformamide (DMF) (50 ml) with dicyclohexylcarbodiimide (8 mmoles) and 4-dimethylamino-pyridine (0.5 g). The reaction was carried out overnight after which the resin was washed with DMF (5 x 40 ml) and CH2Cl2 (2 x 20 ml). The substitution was found to be 0.326 mmole Asp/g resin by amino acid analysis.
Name
Fmoc-Asp 2-(4-methoxyphenyl)ethyl amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.326 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]([C:10]([O:12][CH2:13][CH:14]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:20]2[C:15]1=[CH:16][CH:17]=[CH:18][CH:19]=2)=[O:11])[C@H:2]([C:7](O)=O)CC(=O)O.CO[C:29]1C=CC(CC[NH-])=C[CH:30]=1.C1(N=C=NC2CCCCC2)CCCCC1.N[C@H:54]([C:59](O)=O)[CH2:55][C:56](=[O:58])[OH:57]>CN(C)C=O.CN(C)C1C=CN=CC=1>[C:10]([NH:1][CH2:2][CH2:7][CH2:29][CH2:30][CH2:59][CH2:54][CH2:55][C:56]([OH:57])=[O:58])([O:12][CH2:13][CH:14]1[C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:21]2[C:26]1=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:11] |f:0.1|

Inputs

Step One
Name
Fmoc-Asp 2-(4-methoxyphenyl)ethyl amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N([C@@H](CC(O)=O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12.COC1=CC=C(C=C1)CC[NH-]
Step Two
Name
Quantity
8 mmol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Three
Name
Quantity
0.326 mmol
Type
reactant
Smiles
N[C@@H](CC(O)=O)C(=O)O
Step Four
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0.5 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
after which the resin was washed with DMF (5 x 40 ml) and CH2Cl2 (2 x 20 ml)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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